molecular formula C17H17NO2S B14207011 1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one CAS No. 823801-92-9

1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one

Cat. No.: B14207011
CAS No.: 823801-92-9
M. Wt: 299.4 g/mol
InChI Key: RPPAEHZTRDGYJQ-UHFFFAOYSA-N
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Description

1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with 2-aminothiophenol to form an intermediate, which is then cyclized to produce the benzothiazole ring. The final step involves the acylation of the benzothiazole intermediate with ethanoyl chloride under acidic conditions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes the use of solvents such as ethanol or dimethylformamide and catalysts to facilitate the reactions. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as halides, amines, or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

1-{2-[(4-Methoxyphenyl)methyl]-1,3-benzothiazol-3(2H)-yl}ethan-1-one is unique due to its specific combination of a methoxyphenyl group and a benzothiazole moiety. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .

Properties

CAS No.

823801-92-9

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

1-[2-[(4-methoxyphenyl)methyl]-2H-1,3-benzothiazol-3-yl]ethanone

InChI

InChI=1S/C17H17NO2S/c1-12(19)18-15-5-3-4-6-16(15)21-17(18)11-13-7-9-14(20-2)10-8-13/h3-10,17H,11H2,1-2H3

InChI Key

RPPAEHZTRDGYJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C(SC2=CC=CC=C21)CC3=CC=C(C=C3)OC

Origin of Product

United States

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